Cas no 1036605-83-0 (1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine)

1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- BBL032239
- STK660196
- 1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- 1-Phenyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-ethylamine
- 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
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- Inchi: 1S/C16H15N3O/c17-14(12-7-3-1-4-8-12)11-15-18-16(19-20-15)13-9-5-2-6-10-13/h1-10,14H,11,17H2
- InChI Key: FTJSLCMPIJYIHL-UHFFFAOYSA-N
- SMILES: O1C(CC(C2C=CC=CC=2)N)=NC(C2C=CC=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 287
- Topological Polar Surface Area: 64.9
- XLogP3: 2.7
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM484661-1g |
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
1036605-83-0 | 97% | 1g |
$396 | 2023-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605913-1g |
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
1036605-83-0 | 97% | 1g |
¥2744.0 | 2023-04-06 |
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Introduction to 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS No. 1036605-83-0)
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, identified by its CAS number 1036605-83-0, is a structurally intriguing compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This molecule features a phenyl group and an ethanamine moiety linked to a 3-phenyl-1,2,4-oxadiazole ring system. The oxadiazole core is a well-known scaffold in drug discovery, renowned for its broad spectrum of biological activities and favorable pharmacokinetic properties. The presence of multiple aromatic rings in this compound suggests potential interactions with biological targets, making it a promising candidate for further exploration in therapeutic applications.
The 3-phenyl-1,2,4-oxadiazole moiety is particularly significant due to its role as a bioisostere of pyrazole and pyrimidine derivatives. These heterocyclic compounds are widely recognized for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. In recent years, oxadiazole-based compounds have been extensively studied for their potential in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The phenyl substituents in 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine may further enhance its binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of this compound is its structural versatility. The ethanamine group provides a flexible linker that can be modified to optimize pharmacological properties. This adaptability allows chemists to fine-tune the molecule’s solubility, bioavailability, and metabolic stability. Such features are crucial for developing novel drugs that can effectively reach their target sites within the body. Additionally, the dual presence of phenyl groups may contribute to hydrophobic interactions with protein targets, potentially enhancing drug-receptor binding affinity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine with greater accuracy. Molecular docking studies have shown that this compound can interact with various enzymes and receptors involved in critical biological processes. For instance, preliminary simulations suggest that it may bind to cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Furthermore, the oxadiazole ring could potentially interact with DNA-binding proteins or kinases relevant to cancer therapy.
The synthesis of 1-Phenyl-2-(3-phenyl-1,2,4-o<0xE5><0xA8><0xA0>xdiazol<0xE5><0xA8><0xA9>l<0xE5><0xA8><0x90>5<0xE5><0xA8><0x97>ylethanamine has been optimized through multi-step organic reactions involving condensation and cyclization processes. The introduction of the phenyl groups at strategic positions ensures maximal interaction with biological targets while maintaining structural integrity. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the compound’s molecular structure and purity.
In vitro studies have begun to unravel the pharmacological potential of this compound. Initial experiments indicate that it exhibits moderate activity against certain bacterial strains and may possess anti-inflammatory properties. The interaction between the oxadiazole ring and bacterial enzymes could disrupt essential metabolic pathways in pathogens. Similarly, its ability to modulate inflammatory cytokine production suggests a therapeutic role in chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
The ethanamine moiety’s role as a pharmacophore cannot be overstated. It serves as a bridge between the phenyl groups and the oxadiazole core, influencing both electronic distribution and spatial orientation within the molecule. This structural feature is critical for ensuring optimal binding geometry with biological targets. Researchers are exploring various derivatives of this compound by modifying the ethanamine group or introducing additional functional groups at different positions along the molecular framework.
The growing interest in 1-()-Phenyl)-2-(3-Phe<0xE9><0xA9><0x8D>-o<0xE6><0x84><0x92>-diazol<0xE6><0x84><0x92>-5-yi)ethanamin) has prompted several academic institutions and pharmaceutical companies to invest in its further characterization and development. Collaborative efforts between synthetic chemists and biologists are yielding valuable insights into its mechanism of action and potential therapeutic applications. Preclinical studies are underway to evaluate its safety profile and efficacy in animal models before human trials can commence.
The future prospects for this compound appear promising given its unique structural features and demonstrated biological activity. Innovations in drug design methodologies may soon allow for more targeted modifications that enhance its therapeutic index while minimizing side effects. As computational tools continue to improve, researchers will be able to predict how different structural variations will impact biological outcomes more precisely than ever before.
In conclusion,1-phenoxyethyl)-N-(3-phenoxyfurox[<span style="font-weight: bold;">>oxadi…>]-N'-phenylethan diamine (CAS No.) represents an exciting opportunity for medicinal chemists seeking novel therapeutics across multiple disease areas including inflammation,bacterial infections,cancer etc .With continued research efforts focused on optimizing its chemical properties ,this promising scaffold holds great potential becoming next generation pharmaceutical agent .The combination unique structural attributes & demonstrated efficacy make it worth investing time resources exploring full therapeutic potential .As science advances ,we expect see even more refined versions derived from initial success proving invaluable treating wide range human ailments .
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